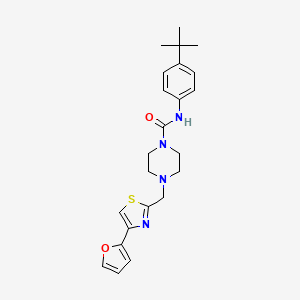
N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves modified approaches to introduce various functional groups to the piperazine core. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, which is indicative of the synthetic strategies that might be employed for the compound . Another synthesis involved a low-cost amination process using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, to yield an important intermediate for biologically active compounds . These methods suggest that the synthesis of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide" would likely involve similar strategies to introduce the furan and thiazole substituents to the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the conformation of the piperazine ring and the spatial arrangement of the substituents. For example, the piperazine ring typically adopts a chair conformation, which is a common feature in these molecules . The dihedral angles between the rings in the molecules are also of interest, as they can influence the overall shape and potential interactions of the compound . These structural details are crucial for understanding the molecular geometry and potential binding interactions of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide".
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the presence of various substituents. While the papers do not provide specific reactions for the compound , they do offer insights into the types of chemical reactions that these derivatives may undergo. For example, condensation reactions are mentioned as a method for synthesizing a piperazine derivative with an oxadiazole ring . This suggests that similar condensation reactions might be relevant for introducing the thiazole and furan rings in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. Single crystal XRD data can provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis are used to characterize the compounds and confirm their structures . Additionally, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the three-dimensional architecture of the crystals . These properties are relevant to the analysis of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide", as they can affect its solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activity
A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds which are structurally related to N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, explored their antidepressant and antianxiety activities. The compounds demonstrated significant effects in Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice, highlighting their potential in treating these conditions (J. Kumar et al., 2017).
Synthesis and Characterization for Various Applications
The synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been carried out. These compounds have been characterized using methods like LCMS, NMR, IR, and single crystal XRD data. They have been evaluated for various activities, including antibacterial and anthelmintic, showcasing the diverse scientific applications of such compounds (C. Sanjeevarayappa et al., 2015).
Antimicrobial Activities
Another related research focused on the design, synthesis, and evaluation of azole derivatives starting from furan-2-carbohydrazide. These derivatives, which include structures similar to N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, displayed antimicrobial activities against tested microorganisms (Serap Başoğlu et al., 2013).
PET Imaging and Neuroinflammation Imaging
Research on derivatives such as 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of colony-stimulating factor 1 receptor (CSF1R) has been conducted. These compounds show potential in neuroinflammation imaging, particularly in neurodegenerative diseases like Alzheimer’s (H. Lee et al., 2022).
Anti-TMV and Antimicrobial Activities
A series of new derivatives, including 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, were synthesized for their antiviral and antimicrobial activities. These compounds, related to N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, showed promising results against Tobacco mosaic virus (TMV) and various microorganisms (R. C. Krishna Reddy et al., 2013).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-23(2,3)17-6-8-18(9-7-17)24-22(28)27-12-10-26(11-13-27)15-21-25-19(16-30-21)20-5-4-14-29-20/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKCJTABZRBYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)
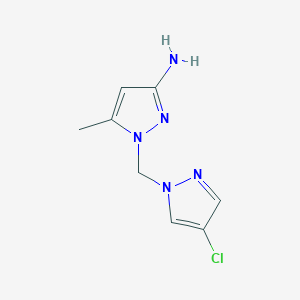
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)
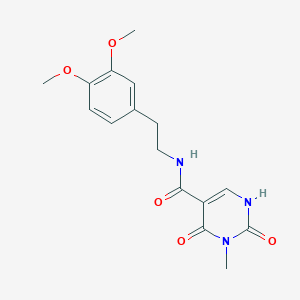
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)
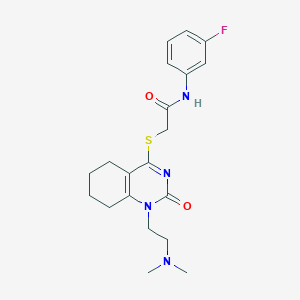

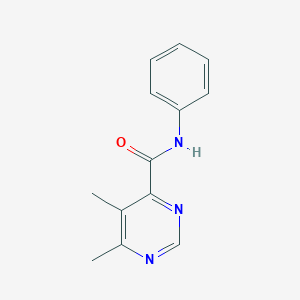


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)